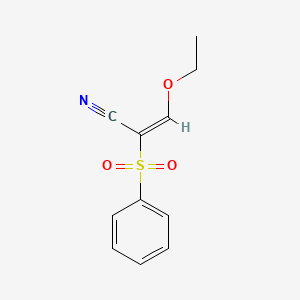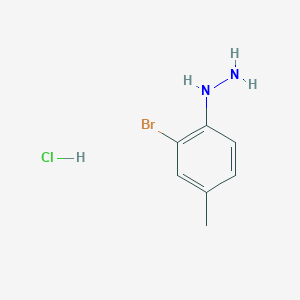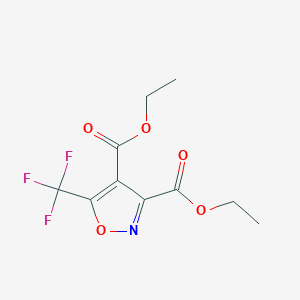
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile: is an organic compound with the molecular formula C11H11NO3S. It is characterized by the presence of an ethoxy group, a phenylsulfonyl group, and an acrylonitrile moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile typically involves the reaction of ethyl acrylate with phenylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C to 20°C) to ensure controlled addition and high yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-substituted primary amines.
Substitution: Formation of various substituted acrylonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is used as a building block in organic synthesis. Its reactivity makes it suitable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its structural features allow for the design of molecules that can interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding, while the phenylsulfonyl group can engage in π-π interactions. The acrylonitrile moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-2-(phenylsulfonyl)acrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Phenylsulfonyl)acrylonitrile: Lacks the ethoxy group, making it less reactive in certain reactions.
3-Ethoxy-2-(methylsulfonyl)acrylonitrile: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.
Uniqueness: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBSEPGZUQYAT-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)


![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)




![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)


